molecular formula C16H14N2OS B12150036 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone

Cat. No.: B12150036
M. Wt: 282.4 g/mol
InChI Key: RJKFNJRDOCCWCN-UHFFFAOYSA-N
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Description

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone typically involves the reaction of 5-methyl-1H-benzimidazole-2-thiol with 1-phenylethanone under specific conditions. One common method involves the use of a nucleophilic aromatic substitution reaction, where the thiol group of the benzimidazole reacts with the carbonyl group of the phenylethanone . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity . This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the phenylethanone moiety

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone

InChI

InChI=1S/C16H14N2OS/c1-11-7-8-13-14(9-11)18-16(17-13)20-10-15(19)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

RJKFNJRDOCCWCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

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